Noroxymorphone
描述
Overview of Noroxymorphone as an Opioid Compound
This compound is classified as a semi-synthetic opioid and is structurally related to morphine. cymitquimica.com It is a derivative of opium and opiates, and in the United States, it is a Schedule II controlled substance. federalregister.govnih.gov The chemical formula for this compound is C₁₆H₁₇NO₄, with a molar mass of 287.315 g·mol⁻¹. wikipedia.org While it is a potent agonist of the μ-opioid receptor, its ability to cross the blood-brain barrier is poor, resulting in minimal analgesic activity when administered systemically. wikipedia.orgnih.gov This characteristic is attributed to its low calculated logD value, which indicates its limited lipid solubility. nih.gov
This compound as a Key Metabolic Product within Opioid Pharmacology
This compound is a significant metabolite of several clinically important opioid analgesics, including oxycodone and oxymorphone. wikipedia.orgcaymanchem.com The metabolic pathway involves N-demethylation, a process carried out by cytochrome P450 enzymes in the liver. hmdb.canih.gov Specifically, this compound can be formed from the O-demethylation of noroxycodone by the enzyme CYP2D6 and to a lesser extent, by the N-demethylation of oxymorphone by CYP3A4 and CYP2D6. loinc.org The presence of this compound can be detected in urine, making it a relevant biomarker in clinical and forensic toxicology. loinc.orgkglmeridian.com Interestingly, this compound is also a lesser-known metabolite of the opioid antagonist naltrexone. kglmeridian.com
Table 1: this compound Precursors and Metabolic Pathways
| Precursor Compound | Key Metabolic Process | Primary Enzyme(s) Involved | Resulting Product |
|---|---|---|---|
| Oxycodone | N-demethylation of Oxymorphone (metabolite of Oxycodone) | CYP3A4, CYP2D6 | This compound |
| Oxymorphone | N-demethylation | CYP3A4, CYP2D6 | This compound |
| Noroxycodone | O-demethylation | CYP2D6 | This compound |
| Naltrexone | Metabolism | Dihydrodiol dehydrogenase and others | This compound (minor metabolite) |
Significance of this compound as an Intermediate in Opioid Antagonist Synthesis
Perhaps the most critical role of this compound in modern pharmacology is as a pivotal intermediate in the synthesis of vital opioid antagonists. acs.orgchemrxiv.orgacs.org These antagonists, such as naloxone (B1662785) and naltrexone, are essential medicines used to counter the effects of opioid overdose and to treat opioid dependence. acs.org The synthesis of these life-saving drugs relies on the availability of this compound as a starting material. vapourtec.comgoogle.com The N-demethylated structure of this compound allows for the introduction of different alkyl groups, such as allyl or cyclopropylmethyl, to produce naloxone and naltrexone, respectively. acs.orggoogle.com This chemical modification is what transforms the opioid agonist scaffold into a potent antagonist.
Historical Context of this compound and Analog Synthesis
The synthesis of this compound and its analogs is rooted in the broader history of modifying the morphine structure to alter its pharmacological properties. nih.gov Traditional methods for producing this compound often start from naturally occurring opiates like thebaine or oripavine, which are isolated from poppy extracts. acs.orgchemrxiv.org These processes typically involve multiple steps, including the generation of oxycodone, followed by N- and O-demethylation. acs.orgchemrxiv.org Historically, these demethylation steps have utilized hazardous reagents. acs.orgacs.org
In recent years, significant research has focused on developing more sustainable and efficient synthetic routes to this compound. acs.orgchemrxiv.orgacs.org These efforts include the development of electrochemical N-demethylation methods and palladium-catalyzed aerobic oxidation strategies, often employing continuous flow technology. acs.orgvapourtec.comresearchgate.net The goal of this modern research is to create a more environmentally friendly and industrially viable total synthesis of this compound, potentially reducing the reliance on poppy-derived raw materials. europa.eu
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one nih.gov |
| CAS Number | 33522-95-1 nih.govwikipedia.org |
| Chemical Formula | C₁₆H₁₇NO₄ wikipedia.org |
| Molar Mass | 287.31 g/mol nih.gov |
| DEA Code Number | 9668 nih.gov |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,11,14,17-18,20H,3-7H2/t11-,14+,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMSIZPQBSYUNL-IPOQPSJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955145 | |
| Record name | (-)-Noroxymorphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33522-95-1 | |
| Record name | (-)-Noroxymorphone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33522-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noroxymorphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Noroxymorphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Noroxymorphone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZ7111A9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Advanced Chemical Transformations of Noroxymorphone
Established Semisynthetic Routes to Noroxymorphone
The traditional pathways to this compound begin with alkaloids extracted from specific variants of the poppy plant, primarily thebaine. acs.orgacs.orgchemrxiv.orguq.edu.au These routes are characterized by multi-step processes that include both the formation of key intermediates and subsequent demethylation reactions.
The most common starting material for the large-scale production of this compound and related compounds is thebaine, due to its relative abundance from cultivated Papaver somniferum or Papaver bracteatum species. acs.orgacs.orgd-nb.infochinesechemsoc.org The conversion of thebaine to this compound proceeds through the key intermediate, oxycodone. This transformation involves two main stages:
Formation of Oxycodone from Thebaine: Thebaine is first converted to oxycodone. This process is well-established and typically involves a C14-hydroxylation step followed by catalytic hydrogenation. acs.orgacs.orgchemrxiv.org
Conversion of Oxycodone to this compound: Once oxycodone is synthesized, it must undergo both O-demethylation (at the C3 position) and N-demethylation (at the N17 position) to yield this compound. acs.orgacs.orgchemrxiv.orguq.edu.au For instance, a classic synthetic sequence involves the oxidation of thebaine to 14-hydroxycodeinone, which is then reduced to form oxycodone (14-hydroxydihydrocodeinone). google.com The subsequent demethylation steps are critical for arriving at the final this compound structure.
The cleavage of the N-methyl and O-methyl ether bonds in the opioid structure is a fundamental and challenging aspect of synthesizing this compound. chim.itmdpi.com
N-Demethylation: The removal of the N-methyl group is a crucial step for producing the secondary amine ('nor' intermediate), which is then used to introduce other functional groups (e.g., allyl for naloxone). chim.it Traditional methods are often harsh and employ hazardous reagents:
Von Braun Reaction: This method utilizes cyanogen (B1215507) bromide (CNBr), a highly toxic and corrosive reagent, to remove the methyl group. cdnsciencepub.com The process generates a cyanamide (B42294) intermediate that requires subsequent hydrolysis, often under strenuous acidic conditions which can degrade the desired product. google.com
Chloroformate Esters: Reagents such as α-chloroethyl chloroformate and vinyl chloroformate are also used. researchgate.netuni-graz.at These substances are also toxic and generate significant chemical waste, posing safety and environmental concerns, particularly on an industrial scale. acs.orgacs.orgchemrxiv.orguq.edu.auuni-graz.at
O-Demethylation: The conversion of the 3-methoxy group, present in thebaine-derived intermediates like oxycodone, to a 3-phenolic hydroxyl group is essential for the pharmacological profile of the final products. google.com
Boron Tribromide (BBr₃): This is a common but highly toxic and corrosive reagent used for O-demethylation in opioid synthesis. acs.orgacs.orggoogle.com Its use on an industrial scale is problematic.
Strongly Nucleophilic Reagents: Methods using reagents like L-Selectride or sodium propylmercaptide in dimethylformamide have been developed. chim.itgoogle.com While effective for some opioids, these reactions can require high temperatures and long reaction times, and may not be suitable for all substrates, such as the direct O-demethylation of thebaine itself. chim.itgoogle.com
Alkaline Hydrolysis: Treatment with potassium hydroxide (B78521) at very high temperatures (e.g., 200°C) has been employed, but these vigorous conditions are not compatible with many complex opioid structures. chim.itgoogle.com
These conventional methods, while established, present significant challenges related to reagent toxicity, harsh reaction conditions, poor atom economy, and the generation of hazardous waste, prompting the search for greener and more sustainable alternatives. acs.orgacs.orgmdpi.comgoogle.com
Derivation from Thebaine via Oxycodone Intermediates
Innovations in Green and Sustainable this compound Synthesis
In response to the drawbacks of traditional methods, significant research has focused on developing more environmentally benign and efficient synthetic routes. mdpi.comnews-medical.net Green chemistry principles, such as the use of safer solvents, catalytic methods, and improved energy efficiency, have been applied to opioid synthesis. mdpi.comnews-medical.net
A leading innovation in sustainable opioid synthesis is the use of electrochemistry for the N-demethylation step. chemrxiv.org Anodic oxidation provides a reagent-free method to selectively transform the tertiary N-methyl amine, avoiding the use of hazardous chemicals like cyanogen bromide or chloroformates. acs.orgacs.orgacs.org This approach has been successfully applied to the N-demethylation of oxycodone and other 14-hydroxy morphinans. uni-graz.atacs.org
The electrochemical N-demethylation of 14-hydroxy opioids like oxycodone proceeds through a specific and efficient mechanism:
Anodic Oxidation: The process begins with a two-electron anodic oxidation of the tertiary amine on the morphinan (B1239233) structure. acs.org This oxidation occurs at a lower potential than the oxidation of the electron-rich aromatic ring, allowing for high selectivity. acs.orgacs.org
Iminium Ion Formation: The oxidation generates a highly reactive iminium cation intermediate. acs.orgacs.orgacs.org
Intramolecular Cyclization: In 14-hydroxy opioids, the C14-hydroxyl group is perfectly positioned to act as an intramolecular nucleophile. It rapidly attacks the iminium cation in a 1,5-cyclization reaction. acs.org
Oxazolidine (B1195125) Formation: This cyclization results in the formation of a stable oxazolidine intermediate. cdnsciencepub.comacs.org
Hydrolysis: The resulting oxazolidine can be readily hydrolyzed under acidic conditions (e.g., with HCl or HBr) to cleave the ring and yield the desired secondary amine (the 'nor' product), such as noroxycodone. acs.orgacs.orgacs.org
This electrochemical strategy is highly efficient, with one study reporting an 89% yield for the conversion of oxycodone to its nor-derivative. acs.org A key advantage is that the two protons released during the oxidation are reduced at the cathode to produce hydrogen gas, resulting in a clean process with minimal byproducts. acs.org
Table 1: Research Findings on Electrochemical N-Demethylation of Oxycodone
| Starting Material | Key Process | Intermediate | Follow-up Step | Final Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Oxycodone | Anodic Oxidation | Iminium Cation / Oxazolidine | Acid Hydrolysis | Noroxycodone | 89% | acs.org |
| Oxycodone | Electrolysis followed by HBr treatment | Oxazolidine | Hydrolysis and O-demethylation | This compound | Quantitative HPLC yield | chemrxiv.org |
To bridge the gap between laboratory-scale discovery and industrial production, electrochemical and other modern synthetic methods have been integrated into continuous flow systems. goflow.at Continuous flow processing offers numerous advantages over traditional batch reactors, including enhanced safety, better process control, improved mass and heat transfer, and easier scalability. goflow.atacs.org
For this compound synthesis, several key developments have been reported:
Palladium-Catalyzed Aerobic Oxidation in Flow: Continuous flow reactors have been used for the palladium-catalyzed aerobic N-demethylation of 14-hydroxymorphinone derivatives. acs.orgunige.net Using pure oxygen as the oxidant and a palladium catalyst, the reaction produces the oxazolidine intermediate, which is then hydrolyzed to this compound. researchgate.netunige.net This method was successfully scaled to produce this compound on a kilogram scale. researchgate.netacs.org
Electrochemical Flow Cells: The electrochemical N-demethylation has been transferred from batch setups to scalable flow electrolysis cells. acs.orgacs.orgacs.org This transition significantly improves reaction throughput. One study demonstrated that moving to a single-pass flow electrolysis system increased the space-time yield by over 300-fold compared to batch processing. acs.orgacs.orguq.edu.au Such process intensification makes the sustainable electrochemical route viable for industrial application. uni-graz.at
These advancements in continuous flow synthesis represent a significant step towards making the production of this compound and its derivatives safer, more efficient, and more environmentally sustainable. uni-graz.at
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of this compound Intermediates
| Method | Technology | Key Features | Scale | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Aerobic N-Demethylation | Continuous Flow Reactor | Uses pure oxygen as oxidant; residence times of 10-20 min. | Kilogram Scale | researchgate.netacs.org |
| Electrochemical N-Demethylation | Batch Electrolysis Cell (IKA Electrasyn) | Reagent- and catalyst-free; room temperature. | Lab Scale | acs.org |
| Electrochemical N-Demethylation | Continuous Flow Electrolysis Cell | >300-fold increase in space-time yield over batch. | Scalable | acs.orgacs.orguq.edu.au |
Anodic Oxidative Intramolecular Cyclization Mechanism
Palladium-Catalyzed N-Demethylation Approaches
The N-demethylation of oxymorphone to produce this compound is a critical transformation in the synthesis of various opioid antagonists and mixed agonist-antagonists. researchgate.net Palladium-catalyzed methods have emerged as effective strategies for this conversion, offering good yields of the desired secondary amine. researchgate.net
One prominent approach involves the aerobic oxidation of a tertiary N-methyl group. acs.orgchim.it In this process, palladium(II) acetate (B1210297), when heated in a solvent such as N,N-dimethylacetamide (DMA), forms colloidal palladium(0) nanoparticles. researchgate.netacs.org These nanoparticles serve as the active catalyst for the N-demethylation of opiate alkaloids like oxymorphone 3,14-diacetate. researchgate.netacs.org The reaction utilizes molecular oxygen as the terminal oxidant. researchgate.netacs.org
Continuous flow reactor technology has been successfully applied to this palladium-catalyzed N-demethylation, enabling scalable and safe production. researchgate.netd-nb.info For instance, the demethylation of 14-hydroxymorphinone 3,14-diacetate using pure oxygen in a continuous flow setup with palladium acetate as the catalyst (2.5–5 mol %) has demonstrated excellent selectivity with short residence times of 10–20 minutes. acs.org This process has been scaled up to produce kilogram quantities of this compound in high quality and good yield. researchgate.netacs.org The reaction sequence consumes only oxygen, hydrogen (for a subsequent hydrogenation step), and water, making it an efficient process. researchgate.net
The mechanism of the palladium-catalyzed N-demethylation of 14-hydroxy-opioids can proceed through the formation of a 1,3-oxazolidine intermediate without the need for acid anhydrides or O-acyl protection. d-nb.infovapourtec.com This intermediate is then hydrolyzed to yield the final this compound product. chim.it While palladium on charcoal (Pd/C) has also been shown to be an effective heterogeneous catalyst for this transformation, palladium acetate remains a common choice. chim.it
It is worth noting that while these methods are efficient, they do require the use of a precious metal catalyst and can operate at elevated temperatures. d-nb.info
Organophotocatalytic N-Demethylation using Molecular Oxygen
A greener and more sustainable alternative to palladium-catalyzed methods is the organophotocatalytic N-demethylation of related opioid compounds, such as oxycodone, using molecular oxygen. d-nb.infonih.gov This approach avoids the use of precious metals and operates under milder conditions. d-nb.info
This process utilizes an organic dye, such as rose bengal, as a photocatalyst. d-nb.infonih.govresearchgate.net When irradiated with visible light, the photocatalyst initiates the N-demethylation process with molecular oxygen acting as the terminal oxidant. d-nb.infonih.gov The reaction is believed to proceed through the generation of an iminium intermediate. d-nb.info
Continuous flow technology has also been effectively implemented for this photochemical reaction, overcoming mass and photon transfer limitations and enhancing safety when using molecular oxygen. d-nb.inforesearchgate.net Optimization of reaction conditions in a continuous flow setup has led to an efficient, reliable, and scalable process for producing noroxycodone hydrochloride in high isolated yield and purity after a straightforward workup. nih.govresearchgate.net For example, a long run over 124 minutes on a 6.2 mmol scale at 20°C resulted in the isolation of noroxycodone hydrochloride in 68% yield. d-nb.info
This organophotocatalytic method presents a significant advancement towards more sustainable and economical N-demethylation procedures for 14-hydroxy-opioids, utilizing environmentally friendly solvents, a metal-free catalyst, and a green energy source in the form of photons. d-nb.info
Total Synthesis Endeavors for this compound
While this compound is typically produced via semi-synthesis from poppy-derived compounds like oripavine and thebaine, there is a growing interest in developing a viable total synthesis from inexpensive feedstocks. europa.eu This would mitigate the issues associated with poppy cultivation, such as land and resource intensity, and geopolitical instability. europa.eu
Development of Step-Efficient Total Syntheses from Inexpensive Feedstocks
The primary challenge in the total synthesis of this compound and related morphinan alkaloids is the high step-count of existing routes, which makes them economically uncompetitive with semi-synthesis. europa.eu Therefore, current research efforts are focused on developing shorter and more efficient synthetic pathways.
One inventive approach starts from nordihydrocodeinone and proceeds through various N-nor intermediates to produce northebaine, norcodeinone, and 14-hydroxynorcodeinone without the need to reintroduce and then remove a nitrogen protecting group. google.com This strategy is notable for having fewer steps and high yields compared to previous methods. google.com A key advantage of this process is that it bypasses the use of thebaine, a common but sometimes problematic starting material. google.com
Structure Activity Relationship Sar and Receptor Pharmacology of Noroxymorphone Analogs
Opioid Receptor Binding and Functional Characterization
The interaction of noroxymorphone analogs with opioid receptors, primarily the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR), is a key determinant of their pharmacological effects. These interactions are quantified through binding affinity studies and functional assays that characterize the intrinsic activity of these compounds.
Mu-Opioid Receptor (MOR) Agonist Properties and Potency Comparisons
This compound itself is a potent mu-opioid receptor agonist. nih.govhug.ch Studies have shown that while it has a higher affinity for the MOR than its parent compound, oxycodone, its ability to cross the blood-brain barrier is limited. researchgate.net The substitution at the nitrogen atom of the this compound core significantly influences the agonist properties and potency at the MOR.
For instance, the N-phenethyl derivative of this compound is a potent MOP agonist. plos.org In functional assays, N-phenethylthis compound demonstrated high potency in stimulating G protein coupling, comparable to that of oxymorphone. acs.org This highlights that the N-phenethyl substituent is favorable for maintaining or enhancing MOR agonist activity. In contrast, the introduction of an N-formyl group to normorphine, a related compound, resulted in a loss of ability to activate the µ-receptor, underscoring the critical role of the protonated nitrogen for receptor activation. nih.gov
The table below summarizes the MOR agonist potency for selected this compound analogs from a [³⁵S]GTPγS functional assay, which measures G-protein activation upon receptor binding.
Table 1: Mu-Opioid Receptor Agonist Potency of this compound Analogs
| Compound | EC₅₀ (nM) at MOR | Efficacy (% of DAMGO) | Reference |
|---|---|---|---|
| This compound | - | Potent Agonist | nih.gov |
| N-Phenethylthis compound | 2.63 | ~100% | acs.org |
| N-Phenylpropylnormorphine | Similar to Morphine | - | acs.org |
| N-phenethyl-14-hydroxynormorphine | Similar to Morphine | - | acs.org |
EC₅₀ represents the concentration of the ligand that produces 50% of the maximal response. DAMGO is a standard full MOR agonist.
G-Protein Coupled Receptor Signaling Studies
Opioid receptors, including the MOR, are G-protein coupled receptors (GPCRs). mdpi.com Upon agonist binding, these receptors undergo a conformational change that facilitates the activation of intracellular G-proteins, initiating a signaling cascade. mdpi.com The efficacy of a this compound analog as an agonist is determined by its ability to promote this G-protein coupling.
Functional assays, such as the [³⁵S]GTPγS binding assay, are employed to quantify the extent of G-protein activation. acs.orgfrontiersin.org For example, N-phenethylthis compound has been shown to be a potent stimulator of G-protein signaling at the MOR, with a potency comparable to the full agonist DAMGO. acs.org The study of G-protein signaling is crucial for understanding the molecular mechanisms underlying the agonist, partial agonist, or antagonist properties of this compound derivatives. Some research indicates that ligands biased towards G-protein signaling over β-arrestin pathways may offer therapeutic advantages. biorxiv.org
Non-Opioid Receptor Mediated Mechanisms of this compound Derivatives
Beyond their classical interactions with opioid receptors, certain this compound analogs exhibit pharmacological activity through non-opioid receptor pathways. A notable example is the interaction of N-allyl this compound with the Opioid Growth Factor Receptor (OGFR).
Opioid Growth Factor Receptor (OGFR) Stimulation by N-Allyl this compound
N-allyl this compound has been identified as a stimulator of the Opioid Growth Factor Receptor (OGFR), also known as the zeta (ζ) opioid receptor. nih.govresearchgate.netplos.org The OGFR and its endogenous ligand, Opioid Growth Factor (OGF, [Met⁵]-enkephalin), form a signaling axis that plays a role in cell proliferation and tissue growth. plos.org Unlike classical opioid receptors, the OGFR is not a GPCR and can be found associated with the nucleus. plos.org
Molecular Pathways Involving p21 Expression Regulation
The stimulation of OGFR by N-allyl this compound has been shown to mediate its effects through a p21-dependent mechanism. nih.govresearchgate.net The p21 protein is a cyclin-dependent kinase inhibitor and a key regulator of the cell cycle. researchgate.net Research has demonstrated that the N-allyl this compound component of a novel formulation, MBC-005, stimulates the OGFR to increase the expression of p21. nih.govresearchgate.netresearchgate.net This upregulation of p21 is independent of cytotoxic DNA damage, a mechanism often associated with increased p21 expression by other therapeutic agents. nih.govresearchgate.net The increased p21 expression ultimately leads to an inhibition of cell proliferation. researchgate.net
Toll-Like Receptor 4 (TLR4) Antagonism by (+)-Noroxymorphone Analogs
The innate immune receptor, Toll-like receptor 4 (TLR4), has emerged as a significant non-neuronal therapeutic target due to its role in inflammatory processes and neuropathic pain. nih.govresearchgate.net Notably, certain this compound analogs, particularly the (+)-enantiomers which are devoid of opioid activity, have been identified as potent TLR4 antagonists. nih.govresearchgate.net
Modulation of LPS-Induced Nitric Oxide Production in Microglia
The antagonist activity of (+)-noroxymorphone analogs at the TLR4 receptor has been evaluated by their ability to inhibit the production of nitric oxide (NO) in microglia, the primary immune cells of the central nervous system. nih.govacs.orgnih.gov Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of TLR4, leading to a downstream signaling cascade that results in the production of pro-inflammatory mediators, including NO. nih.govtandfonline.complos.org Elevated NO levels are associated with neuroinflammation. plos.orgmdpi.comherts.ac.ukconicet.gov.ar
Studies using BV-2 microglial cells have demonstrated that pretreatment with (+)-noroxymorphone analogs can effectively reduce LPS-induced NO production in a dose-dependent manner. nih.govnih.gov This inhibitory action on a key inflammatory pathway highlights the potential of these compounds in mitigating neuroinflammatory conditions. nih.govtandfonline.comcapes.gov.br
Structure-Activity Relationships for TLR4 Antagonist Activity
Systematic modifications of the N-substituent in (+)-noroxymorphone have yielded valuable insights into the structure-activity relationships for TLR4 antagonism. nih.govresearchgate.netcapes.gov.br Research has shown that altering the N-substituent can lead to compounds with significantly enhanced TLR4 antagonist activity compared to the parent compound, (+)-naltrexone. nih.govresearchgate.netcapes.gov.br
For instance, replacing the N-cyclopropylmethyl group of (+)-naltrexone with a linear alkyl chain (from four to eight carbons) resulted in a substantial increase in activity, ranging from approximately 4 to 62-fold. nih.gov However, this modification was also associated with increased cytotoxicity at longer chain lengths. nih.gov The N-phenylalkyl analogs were found to be particularly potent TLR4 antagonists, with up to 88-fold greater activity than (+)-naltrexone. nih.gov
Among the synthesized analogs, (+)-N-phenethylthis compound emerged as a highly promising candidate. nih.govresearchgate.net It exhibited approximately 75 times greater TLR4 antagonist activity than (+)-naltrexone, with an IC50 of 1.4 µM for TLR4 antagonism and 140 µM for cell viability, indicating a favorable therapeutic window. nih.govresearchgate.netacs.orgnih.govcapes.gov.br This compound also demonstrated in vivo efficacy by significantly increasing and prolonging the analgesic effects of morphine. nih.govresearchgate.netacs.orgnih.govcapes.gov.br Further investigation into the role of the phenolic hydroxyl group revealed that its methylation, as in the case of N-phenethyl-noroxymorphone methyl ether, led to a roughly four-fold decrease in TLR4 antagonist activity and increased toxicity, underscoring the importance of the free phenol (B47542) for optimal activity. nih.gov
| Compound | N-Substituent | TLR4 Antagonist Activity (IC50, µM) | Relative Potency vs. (+)-Naltrexone |
|---|---|---|---|
| (+)-Naltrexone | Cyclopropylmethyl | ~105 | 1 |
| (+)-N-Phenethylthis compound | Phenethyl | 1.4 | ~75 |
| N-Phenethyl-noroxymorphone methyl ether | Phenethyl (with O-methyl) | 5.7 | ~18.4 |
Stereochemical and N-Substituent Impact on Pharmacological Profiles
The pharmacological properties of this compound analogs are profoundly influenced by both their stereochemistry and the nature of the substituent at the nitrogen atom (N-17). nih.govmdpi.com These structural modifications can dramatically alter opioid receptor binding affinity, selectivity, and functional activity.
Influence of N-Substituent Variation on Opioid Receptor Binding and In Vitro/In Vivo Potency
Extensive research has demonstrated that modifications at the N-17 position of the morphinan (B1239233) scaffold are a critical determinant of pharmacological activity. nih.govplos.orgresearchgate.net The substitution of the N-methyl group with other moieties has led to the development of compounds with diverse pharmacological profiles, ranging from potent agonists to antagonists. nih.govmdpi.com
The introduction of an N-phenethyl group in this compound, for example, has been shown to be highly advantageous for mu-opioid peptide (MOP) receptor activity. nih.govplos.org N-phenethylthis compound displays enhanced affinity and selectivity for the MOP receptor, coupled with potent agonism and antinociceptive efficacy in vivo. nih.govresearchgate.net This derivative is a potent stimulator of G protein coupling and intracellular calcium release through the MOP receptor. nih.govresearchgate.net The increased lipophilicity of N-phenethyl derivatives compared to their N-methyl counterparts may also contribute to their increased potency. plos.org
Conversely, extending the carbon chain from an N-cyanomethyl to an N-cyanopropyl substituent in norhydromorphone (B170126) resulted in a greater than 30-fold increase in kappa-opioid receptor (KOR) agonist affinity. mdpi.com The introduction of bulky or rotationally restricted N-substituents generally leads to a significant decrease in binding affinity and potency at all opioid receptors. mdpi.com
| Compound | N-Substituent | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) |
|---|---|---|---|---|
| This compound | -H | - | - | - |
| N-Phenethylthis compound | Phenethyl | 0.10 | 4.80 | 10.2 |
| N-Phenylpropylnormorphine | Phenylpropyl | - | - | - |
Effects of Carbonyl Group at Position 6 on Receptor Affinity and Agonist Efficacy
The presence of a carbonyl group at the C-6 position, as in oxymorphone and its nor-analogs, in place of a hydroxyl group, significantly influences the pharmacological profile. nih.govplos.orggavinpublishers.com It has been demonstrated that a C-6 carbonyl is preferable to a hydroxyl function in N-phenethyl derivatives for enhancing MOP receptor affinity and agonist potency both in vitro and in vivo. nih.govplos.org The substitution of the C6-hydroxyl with a keto group generally leads to a decrease in the basicity of both the phenolic and amino sites. mdpi.com
In the context of N-methylmorphinan-6-ones, the removal of the 6-keto function did not considerably affect MOP receptor binding affinity and agonist potency in several instances. semanticscholar.org However, in other cases, the presence or absence of the C6-keto group can significantly alter selectivity between opioid receptor subtypes. semanticscholar.org For example, the non-selective 14-O-benzyloxymorphone was converted into a MOP receptor-selective ligand upon removal of the 6-keto group. semanticscholar.org
Biotransformation and Metabolic Pathways of Noroxymorphone
Noroxymorphone as a Metabolite of Oxycodone and Oxymorphone
This compound is a secondary metabolite that arises from the metabolism of both oxycodone and oxymorphone. caymanchem.comwikipedia.org The metabolic journey from oxycodone to this compound is a two-step process. First, oxycodone undergoes N-demethylation, primarily catalyzed by the enzyme CYP3A4, to form its major metabolite, noroxycodone. mdpi.comhug.chnih.gov Subsequently, noroxycodone is converted to this compound through O-demethylation. pharmgkb.orgfrontiersin.org
Alternatively, this compound can be formed directly from oxymorphone. nih.govplos.org Oxycodone is first metabolized to oxymorphone via O-demethylation, a reaction mediated by the CYP2D6 enzyme. mdpi.comhug.ch This active metabolite, oxymorphone, can then undergo N-demethylation to yield this compound. nih.govpharmgkb.org Therefore, this compound exists as a downstream product in the metabolic cascades of both oxycodone and oxymorphone. caymanchem.complos.org
Cytochrome P450 Enzyme System Involvement in this compound Formation
The formation of this compound is critically dependent on the function of specific cytochrome P450 (CYP) enzymes, a superfamily of proteins responsible for metabolizing a vast array of substances. nih.govoup.com The key enzymes implicated in the production of this compound are CYP2D6 and CYP3A4, which catalyze distinct demethylation reactions. nih.govplos.org
The conversion of noroxycodone to this compound is facilitated by the O-demethylation pathway, a reaction specifically catalyzed by the CYP2D6 enzyme. hug.chpharmgkb.orgfrontiersin.org This step represents one of the two primary routes leading to the formation of this compound. nih.gov The efficiency of this conversion is therefore directly linked to the functional activity of the CYP2D6 enzyme. hug.ch
The second pathway to this compound involves the N-demethylation of oxymorphone. pharmgkb.orgplos.org Research using human liver microsomes has demonstrated that this conversion is catalyzed by both the CYP3A4 and CYP2D6 enzymes. nih.govpharmgkb.org This dual-enzyme involvement highlights the complex interplay within the CYP450 system in metabolizing opioids. plos.org
The genes encoding for CYP enzymes, particularly CYP2D6, are highly polymorphic, leading to significant interindividual variability in enzyme activity. nih.govnih.gov These genetic differences categorize individuals into distinct metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). mdpi.comnih.gov
This genetic variation has a direct and measurable impact on the plasma concentrations of oxycodone metabolites, including this compound. hug.chplos.org In individuals classified as CYP2D6 poor metabolizers (PMs), who possess non-functional alleles, the formation of metabolites dependent on this enzyme is significantly reduced. nih.govpsychiatria-danubina.com Studies have consistently shown that CYP2D6 PMs exhibit markedly lower plasma concentrations of this compound compared to extensive metabolizers. hug.chpharmgkb.org One study reported that the maximum concentration (Cmax) of this compound was reduced by as much as 90% in PMs. hug.ch Conversely, ultrarapid metabolizers (UMs), who have multiple copies of the CYP2D6 gene, show increased formation of CYP2D6-dependent metabolites. hug.ch
| CYP2D6 Phenotype / Condition | Observed Effect on this compound | Specific Finding | Source |
|---|---|---|---|
| Poor Metabolizer (PM) | Markedly Decreased Concentrations | Plasma concentrations were extremely low in PMs compared to EM and UM groups. | hug.ch |
| Poor Metabolizer (PM) | Decreased Cmax | This compound Cmax reduction was approximately 90% in PMs. | hug.ch |
| Poor Metabolizer (PM) | Decreased Serum Concentrations | PMs had lower this compound serum concentrations compared to EMs and UMs. | pharmgkb.org |
| CYP2D6 Inhibition (with quinidine) | Decreased Cmax | Blocking CYP2D6 with quinidine (B1679956) reduced this compound Cmax by 80%. | hug.ch |
| CYP3A4 Inhibition (with ketoconazole) | Decreased AUC and Cmax | Blocking CYP3A4 with ketoconazole (B1673606) reduced this compound AUC and Cmax by 80%. | hug.ch |
| Combined CYP2D6 & CYP3A4 Inhibition | Dramatically Decreased Concentrations | Combination blockade reduced this compound plasma concentrations to low to undetectable levels. | hug.ch |
CYP3A4 and CYP2D6-Catalyzed N-Demethylation of Oxymorphone
Phase II Metabolism: Glucuronidation of this compound
Following its formation via Phase I metabolism, this compound undergoes Phase II metabolism, a process that typically involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. oup.comresearchgate.net For this compound, the primary Phase II pathway is glucuronidation. oup.comdiva-portal.orgnih.gov
Role of UDP-Glucuronosyltransferases (UGT2B7)
The biotransformation of this compound is a critical aspect of its pharmacology, involving phase II metabolic enzymes that facilitate its elimination from the body. Among these, the UDP-glucuronosyltransferase (UGT) superfamily of enzymes plays a pivotal role. nih.govunige.ch These enzymes are responsible for glucuronidation, a major pathway in the conjugation and subsequent excretion of a wide array of xenobiotics and endogenous compounds. unige.chojp.gov
Specifically, the UGT2B7 isoform has been identified as a key enzyme in the metabolism of this compound. nih.govumaryland.edu This enzyme catalyzes the conjugation of a glucuronic acid moiety to the this compound molecule, resulting in the formation of this compound-glucuronide. umaryland.eduresearchgate.net This process increases the water solubility of the compound, thereby facilitating its renal clearance.
UGT2B7 is a significant enzyme in the metabolism of numerous opioids. nih.govunige.chojp.gov For instance, it is the primary enzyme responsible for the glucuronidation of oxymorphone, the direct precursor of this compound, to oxymorphone-3-glucuronide. nih.govpharmgkb.orgnih.govnih.govworthington-biochem.com It also plays a crucial role in the metabolism of morphine. ojp.govnih.gov The activity of UGT2B7 can exhibit significant variability among individuals due to genetic polymorphisms, which may influence the metabolic rate of its substrates. ojp.gov
While the role of UGT2B7 in the glucuronidation of this compound is established, detailed kinetic studies specifically quantifying the enzyme's affinity (K_m) and maximum reaction velocity (V_max) for this compound are not extensively detailed in publicly available research. However, to provide context for the enzyme's general function with related opioid compounds, the following table summarizes kinetic data for other UGT2B7 substrates.
Table 1: In Vitro Kinetic Parameters for the Glucuronidation of Various Opioid Substrates by UGT2B7
| Substrate | Metabolite(s) | Apparent K_m (μM) | Apparent V_max (relative units/nmol/min/mg) | Source |
| Oxycodone | Oxycodone-glucuronide | 762 ± 153 | 344 ± 20 (peak area/min/mg) | nih.govworthington-biochem.com |
| Morphine | Morphine-3-glucuronide | 420 (high-affinity) & 8300 (low-affinity) | Not specified | nih.gov |
| Morphine | Morphine-6-glucuronide | 970 (high-affinity) & 7400 (low-affinity) | Not specified | nih.gov |
This table is for illustrative purposes to show the kinetic profile of UGT2B7 with related compounds, as specific data for this compound is not available.
The formation of this compound itself is a result of phase I metabolism of its parent compounds. This compound is produced from the N-demethylation of oxymorphone, a reaction that can be catalyzed by both CYP3A4 and CYP2D6 enzymes. nih.gov Additionally, it is formed through the O-demethylation of noroxycodone, a reaction mediated by CYP2D6. nih.gov
Preclinical Pharmacodynamics and Mechanistic Efficacy Studies of Noroxymorphone
Antinociceptive Properties in Animal Models
Studies utilizing animal models have been fundamental in characterizing the pain-relieving, or antinociceptive, effects of noroxymorphone. Research has employed various models of nociception in rats to assess its efficacy against different types of pain stimuli. nih.govresearchgate.net
Evaluation of Intrathecal this compound Antinociception in Rodents
When administered directly into the spinal canal (intrathecally) in rodent models, this compound demonstrates potent and long-lasting antinociceptive effects. nih.govgoogle.com Research in rats has shown that intrathecal this compound induces a significantly more prolonged antinociceptive effect when compared to equivalent doses of morphine and much larger doses of oxycodone. nih.govresearchgate.net This potent spinal activity suggests a strong interaction with opioid receptors located in the spinal cord. google.com The duration of this analgesic effect has been observed to last for several hours. google.com
Comparative Studies with Morphine and Oxycodone in Thermal and Mechanical Nociception Models
Comparative studies are essential for contextualizing the potency and efficacy of a compound. In preclinical tests involving thermal pain (like the hotplate and tail-flick tests) and mechanical pain (paw pressure test), the route of administration proves critical for this compound's activity. nih.govnih.gov
When administered intrathecally, this compound is a potent analgesic. nih.gov Its effect is notably longer-lasting than that of intrathecally administered morphine. google.com For instance, 30 minutes after intrathecal administration of a 5 μg dose, morphine reached a peak antinociceptive effect of 95%, which diminished to 13% after 4 hours. google.com In contrast, intrathecal oxycodone showed weak antinociceptive potency, requiring a high dose of 200 μg to achieve a 100% effect that was short-lived. google.com
Conversely, when administered systemically (subcutaneously), this compound was found to be inactive in these same thermal and mechanical nociception models at doses up to 25 mg/kg. nih.govresearchgate.net This is in stark contrast to subcutaneously administered oxycodone, which produces a potent antinociceptive effect. google.com
| Compound | Route of Administration | Nociception Model | Observation | Citation |
| This compound | Intrathecal | Thermal & Mechanical | Potent, long-lasting antinociception | nih.govgoogle.com |
| This compound | Subcutaneous | Thermal & Mechanical | Inactive | nih.govhelsinki.fi |
| Morphine | Intrathecal | Thermal | Potent, shorter duration than this compound | google.com |
| Oxycodone | Intrathecal | Thermal | Weak potency, short duration | google.com |
| Oxycodone | Subcutaneous | Thermal & Mechanical | Potent antinociception | google.com |
This table summarizes the comparative antinociceptive effects of this compound, morphine, and oxycodone based on the route of administration in rodent models.
Opioid Receptor Mediation of Antinociceptive Effects
To confirm that the antinociceptive effects of this compound are mediated by opioid receptors, studies have used opioid receptor antagonists. Pre-treatment with subcutaneous naloxone (B1662785), a non-selective opioid receptor antagonist, significantly diminishes the antinociceptive effect of intrathecally administered this compound. nih.govgoogle.com This finding indicates that this compound exerts its spinal analgesic effects through opioid receptors. nih.gov Further characterization suggests that this compound is a potent µ-opioid receptor agonist. nih.govresearchgate.netgoogle.com Its affinity for the µ-opioid receptor is reported to be three- to tenfold higher than that of oxycodone and noroxycodone, respectively. hug.ch
Investigation of Systemic Versus Spinal Efficacy of this compound
A key finding from preclinical research is the dramatic difference between the systemic and spinal efficacy of this compound. While it is highly effective when delivered directly to the spinal cord, it lacks analgesic activity when administered systemically (e.g., subcutaneously). nih.govhelsinki.fidolor.org.co This discrepancy is attributed to this compound's limited ability to cross the blood-brain barrier (BBB). nih.govresearchgate.net
The compound's physicochemical properties, specifically its low lipophilicity (indicated by a low logD value), are thought to reduce its penetration of the lipid-rich BBB. nih.govresearchgate.netgoogle.com Therefore, when administered systemically, insufficient amounts of this compound reach the central nervous system to produce a significant analgesic effect. wikipedia.org This contrasts with spinally administered this compound, which bypasses the BBB to act directly on µ-opioid receptors in the spinal cord. google.com
In Vivo Potentiation of Opioid Analgesia by this compound Analogs
Research into analogs of opioid compounds seeks to understand how structural modifications affect their pharmacological properties. While specific studies on the potentiation of analgesia by this compound analogs are not extensively detailed in the reviewed literature, broader research on opioid interactions provides relevant context. For instance, studies have shown that the antinociceptive effects of the µ-agonist morphine and its analog normorphine can be potentiated by co-administration of a δ-selective agonist. umich.edu This potentiation suggests an interaction between µ- and δ-opioid receptor systems. umich.edu This line of research highlights that the analgesic effects of opioids can be modulated by compounds acting on different receptor subtypes, a principle that could potentially apply to future investigations of this compound analogs. umich.edu
Analytical Methodologies for Noroxymorphone Research
Development and Validation of Quantitative Methods in Biological Matrices
The precise quantification of noroxymorphone in complex biological matrices such as plasma, urine, and human liver microsomes (HLM) is crucial for both in vivo and in vitro studies. The development of robust analytical methods is a prerequisite for obtaining reliable data.
High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
High-Performance Liquid Chromatography coupled with electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) has emerged as the gold standard for the quantification of this compound and its parent compounds. This technique offers high sensitivity and specificity, which are essential for detecting the low concentrations often found in biological samples.
Several validated HPLC-MS/MS methods have been developed for the simultaneous determination of oxycodone and its metabolites, including this compound. nih.govnih.govcapes.gov.br These methods are characterized by their specific chromatographic conditions and mass spectrometric parameters. For instance, a sensitive LC-MS/MS method for the quantification of oxycodone, noroxycodone, oxymorphone, and this compound in human plasma has been developed and validated. capes.gov.br Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 or a specialized column like the YMC ODS-AQ, using a gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent like acetonitrile (B52724). nih.govchemrxiv.org
The mass spectrometer is operated in the selective reaction monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. This compound and its isomer oxymorphone often share the same molecular weight and, consequently, the same precursor ion (m/z 302). However, they can be distinguished by their different retention times on the HPLC column. nih.gov The use of deuterated internal standards for each analyte is a common practice to ensure accuracy and precision by compensating for matrix effects and variations in extraction efficiency and instrument response. nih.gov
Validation of these methods is performed according to established guidelines and typically includes the determination of parameters such as linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, matrix effect, and stability. nih.govnih.govoup.com
Table 1: Example of HPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Details |
|---|---|
| Instrumentation | Surveyor HPLC system with a TSQ Quantum triple quadrupole MS nih.gov |
| Column | YMC ODS-AQ, 5 µm, 2.0 × 100 mm nih.gov |
| Mobile Phase | Isocratic elution with 88% 0.1% formic acid in water and 12% acetonitrile nih.gov |
| Flow Rate | 0.2 mL/min nih.gov |
| Injection Volume | 10 µL nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive mode nih.gov |
| Monitored Transition | m/z 302 (MH+) → 284 nih.gov |
| Internal Standard | Oxymorphone-d3 oup.com |
| LLOQ in Plasma | 0.5 ng/mL oup.com |
Sample Preparation Techniques (e.g., Solid-Phase Extraction, Enzymatic Hydrolysis)
Effective sample preparation is critical to remove potential interferences from the biological matrix and to concentrate the analytes of interest before HPLC-MS/MS analysis. The choice of technique depends on the matrix and the specific requirements of the assay.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of this compound and related compounds from biological fluids. nih.govoup.com Mixed-mode SPE columns are often employed, which combine two types of stationary phases (e.g., ion-exchange and reversed-phase) to provide a more selective extraction. oup.com The general procedure involves conditioning the SPE column, loading the sample, washing the column to remove interferences, and finally eluting the analytes with an appropriate solvent. oup.com
Liquid-Liquid Extraction (LLE): LLE is another common technique used for the purification and concentration of analytes from biological samples. nih.gov
Protein Precipitation: For some applications, a simpler protein precipitation step, for example with acetonitrile or methanol, can be sufficient, especially for plasma samples. nih.govnih.gov
Enzymatic Hydrolysis: In urine, a significant portion of this compound and its parent compounds are present as glucuronide conjugates. aruplab.com To measure the total concentration (conjugated and unconjugated forms), an enzymatic hydrolysis step is performed prior to extraction. nih.govoup.com This is typically achieved by incubating the urine sample with β-glucuronidase enzyme at a specific temperature and pH for a set period. nih.govoup.com The efficiency of the hydrolysis step is crucial for accurate quantification of the total drug concentration.
Application in In Vitro Metabolism Studies
In vitro metabolism studies are essential for identifying the metabolic pathways of drugs and the enzymes responsible for these transformations. This compound is a key metabolite in the metabolism of oxycodone and oxymorphone. frontiersin.orgcaymanchem.com
Use of Human Liver Microsomes (HLMs) for Metabolic Pathway Elucidation
Human liver microsomes (HLMs) are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). drugbank.comnih.gov HLMs are a standard in vitro tool to study the metabolism of xenobiotics. In the context of this compound, HLMs are used to investigate the metabolic pathways leading to its formation from its precursors. nih.govoup.comtaylorandfrancis.com
Incubation of a parent drug, such as oxycodone, with HLMs in the presence of an NADPH-generating system initiates the metabolic reactions. nih.govdrugbank.com The formation of metabolites, including this compound, is then quantified over time using a validated analytical method like HPLC-MS/MS. Such studies have demonstrated that oxycodone is metabolized to noroxycodone and oxymorphone in HLMs. nih.govdrugbank.com this compound itself is formed from the further metabolism of noroxycodone and oxymorphone. frontiersin.orgplos.org
Recombinant Cytochrome P450 Enzyme Panels for Specific Enzyme Identification
To identify the specific CYP enzymes involved in a particular metabolic reaction, panels of recombinant human CYP enzymes are utilized. oup.comdrugbank.com These are individual CYP enzymes expressed in a cellular system (e.g., insect cells or bacteria), which allows for the investigation of the metabolic capability of each enzyme in isolation.
By incubating the parent drug with each individual recombinant CYP enzyme, the one(s) responsible for the formation of a specific metabolite can be identified. Research using these panels has elucidated the roles of various CYP enzymes in the metabolism of oxycodone. It has been shown that CYP3A4 is the major enzyme responsible for the N-demethylation of oxycodone to noroxycodone, while CYP2D6 is primarily responsible for the O-demethylation to oxymorphone. drugbank.comnih.govnih.gov Further metabolism to this compound involves the O-demethylation of noroxycodone, also catalyzed by CYP2D6, and the N-demethylation of oxymorphone, catalyzed by CYP3A4. plos.orgscienceopen.comhug.ch Studies have also suggested the involvement of other enzymes like CYP2C18 and CYP2C19 in the formation of this compound from naloxone (B1662785). oup.com
Table 2: Major Cytochrome P450 Enzymes in the Formation Pathways of this compound
| Precursor | Metabolic Reaction | Primary Enzyme(s) |
|---|---|---|
| Noroxycodone | O-demethylation | CYP2D6 plos.orghug.ch |
| Oxymorphone | N-demethylation | CYP3A4 plos.org |
Emerging Research Areas and Future Directions for Noroxymorphone Studies
Exploration of Noroxymorphone as a Scaffold for Novel Therapeutic Agent Development
The chemical architecture of this compound makes it a valuable scaffold for the development of new therapeutic agents. plos.org Its core structure serves as a crucial building block for semi-synthetic opioids, most notably the opioid receptor antagonists naloxone (B1662785) and naltrexone. acs.orgeuropa.eu The N-demethylated nature of this compound provides a reactive site—the nitrogen at position 17—that is a prime target for chemical modification. plos.org
Intensive research has focused on creating new molecules by replacing the N-methyl group with other substituents, a process that can dramatically alter the compound's pharmacological properties. plos.org This structural variation has led to a diversity of molecules appraised as potential therapeutics and important research probes. plos.org
A pertinent example is the synthesis of N-phenethylthis compound. plos.orgdrugsandalcohol.iecfsre.org Research demonstrates that this analog is a highly potent agonist at the mu-opioid (µ-opioid) receptor, with studies showing it to have a higher affinity and potency than oxymorphone. plos.orgdrugsandalcohol.ie This line of inquiry expands the understanding of how different chemical groups attached to the morphinan (B1239233) nitrogen impact receptor interaction and signaling, which may be instrumental in developing new opioid therapeutics. plos.org The clinical relevance of such modifications is underscored by oxymorphone itself, which is a valuable scaffold for creating new ligands that interact with the µ-opioid receptor. plos.org
Research into this compound Analogs for Non-Opioid Receptor Targets
A forward-looking area of medicinal chemistry involves exploring the potential for this compound analogs to interact with non-opioid receptor targets. While much of the current research on morphinan-based compounds is centered on the three classical opioid receptors (mu, delta, and kappa), there is a growing trend to investigate off-target interactions. nih.govbiorxiv.org The elucidation of non-canonical protein interactions for well-known drugs can provide insights into adverse effects and illuminate novel therapeutic strategies. biorxiv.org
Research into other opioid scaffolds, such as fentanyl, has begun to identify non-opioid receptor protein targets through methods like affinity-based protein profiling. biorxiv.org This approach has not yet been extensively applied to this compound derivatives but represents a logical and promising future direction. The structural diversity that can be achieved by modifying the morphinan skeleton provides a rich chemical space for discovering ligands that may bind to entirely different classes of receptors or enzymes. plos.orgnih.gov This exploration could lead to the development of novel drugs with unique mechanisms of action, moving beyond the traditional scope of opioid pharmacology.
Advanced Drug Delivery System Design for this compound Derivatives
The therapeutic efficacy of a drug is not solely dependent on its chemical structure but also on its ability to reach its target site in the body. Some derivatives of this compound may face challenges such as limited ability to cross the blood-brain barrier, which can restrict their systemic efficacy. researchgate.net This has spurred research into advanced drug delivery systems (DDS) designed to overcome such physiological barriers and enhance therapeutic performance. nih.govmdpi.com
Modern DDS are formulated to improve properties like solubility, stability, and specific site targeting. nih.gov For this compound derivatives, these systems could offer significant advantages. Key areas of DDS research applicable to these compounds include:
Nanocarriers : Polymeric nanoparticles, liposomes, and micelles can encapsulate drug molecules, protecting them from degradation and controlling their release. mdpi.comuu.se These systems can be engineered to target specific cells or tissues.
Prodrug Strategies : A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy can be used to improve properties like membrane permeability. uu.se
In-Situ Gels : These are polymers that can be administered as a liquid and then transition into a gel at the site of action, providing sustained local drug release. nih.gov
The development of a stable, lyophilized (freeze-dried) preparation for methylnaltrexone, a derivative of naltrexone, highlights the importance of formulation science for this class of compounds. google.com Applying similar advanced formulation and drug delivery principles to new this compound derivatives will be crucial for translating them into viable clinical candidates. nih.govuu.se
Continued Refinement of Sustainable Synthetic Methodologies for Industrial Scalability
This compound is a critical intermediate, and its efficient synthesis is a major focus of research. acs.orgchemrxiv.org Traditionally, its preparation involves multi-step sequences starting from naturally occurring opiates like thebaine or oripavine. uq.edu.aueuropa.eu These conventional routes often rely on hazardous and environmentally harmful reagents, such as alkyl chloroformates or boron tribromide, for the key N- and O-demethylation steps. acs.orgchemrxiv.org
In response, significant effort is being directed toward developing "green," safe, and efficient synthetic processes. acs.org A leading advancement is the use of electrochemistry for the N-demethylation step. uq.edu.au One such method involves an anodic oxidative intramolecular cyclization followed by hydrolysis, which avoids the use of toxic reagents. acs.orgchemrxiv.org This electrochemical process has been successfully transferred to scalable flow electrolysis cells, dramatically increasing reaction throughput and demonstrating superiority over conventional methods when assessed by green chemistry metrics. acs.orgacs.org
Furthermore, research is exploring alternative starting materials. While thebaine and oripavine are common precursors, their abundance in the opium poppy is low compared to morphine. europa.eu Developing industrially viable routes to produce this compound from the more abundant and less expensive morphine is highly desirable and could significantly reduce production costs. nottingham.ac.uk The ultimate goal is to develop a short, efficient, and sustainable total synthesis from inexpensive chemical feedstocks, which would revolutionize the production of numerous essential medicines by breaking the reliance on agricultural poppy cultivation. europa.eu
常见问题
Q. What are the primary metabolic pathways of oxycodone leading to noroxymorphone formation, and how do CYP enzymes influence this process?
this compound is a secondary metabolite of oxycodone formed via two pathways: (1) O-demethylation of noroxycodone by CYP2D6 and (2) N-demethylation of oxymorphone by CYP3A4/2D6 . Methodologically, enzyme activity can be phenotyped using probe substrates like dextromethorphan (CYP2D6) and midazolam (CYP3A4). Pharmacokinetic studies employ high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify metabolite concentrations in plasma/urine .
Q. What analytical techniques are recommended for detecting and quantifying this compound in biological matrices?
Confirmatory methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their specificity and sensitivity. For urine samples, LOINC method 90894-7 specifies a cutoff of 25 ng/mL for this compound detection, with chain-of-custody protocols required for forensic applications . Sample preparation should account for glucuronide conjugation, which dominates oxymorphone/noroxymorphone excretion .
Advanced Research Questions
Q. How do CYP2D6 genetic polymorphisms (e.g., poor vs. ultrarapid metabolizers) impact this compound serum concentrations and experimental outcomes?
CYP2D6 poor metabolizers (PM) exhibit significantly lower this compound serum concentrations compared to extensive (EM) or ultrarapid metabolizers (UM). For example, PM showed median this compound levels of 2.5 nM vs. 18.0 nM in EM and 34.0 nM in UM (ANOVA: F(2,444)=43.43, p<0.0001) . Covariate-adjusted ANCOVA, however, may reduce these differences (e.g., p=0.57 between EM and UM) due to confounding variables like concurrent CYP3A4 inducer use . Researchers should genotype participants using PCR-based assays and stratify groups to control for metabolic variability .
Q. What methodological considerations resolve contradictions in this compound’s purported analgesic efficacy despite its high μ-opioid receptor affinity?
While this compound has potent μ-opioid receptor agonism in vitro, its blood-brain barrier (BBB) permeability is limited. Intrathecal administration in rodent models demonstrates analgesia, but oral/systemic routes show negligible effects due to poor BBB penetration . Advanced studies should combine microdialysis (to measure CNS concentrations) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile in vitro and in vivo disparities .
Q. How can researchers optimize experimental designs to study this compound’s role in oxycodone-induced adverse effects (e.g., respiratory depression)?
Key strategies include:
- Dose-response stratification : Compare oxycodone alone vs. oxycodone with CYP2D6 inhibitors (e.g., quinidine) to isolate this compound’s contribution .
- Biomarker selection : Measure serum this compound-to-oxycodone ratios alongside clinical endpoints (e.g., pain scores, respiratory rate) .
- Population selection : Enroll CYP2D6-genotyped cohorts to minimize metabolic variability .
Data Contradiction Analysis
Q. Why do some studies report significant this compound concentration differences between CYP2D6 genotypes, while others do not after covariate adjustment?
Discrepancies arise from:
- Covariate inclusion : ANCOVA adjusting for factors like age, renal function, or CYP3A4 activity diminishes genetic effects (e.g., this compound p-value shifted from 0.05 to 0.57 after covariate adjustment) .
- Sample size : Underpowered studies may fail to detect subtle differences. A minimum sample of n=30 per genotype group is recommended for pharmacogenetic studies .
Methodological Best Practices
Q. What quality control measures are critical for this compound quantification in multi-site studies?
- Standardization : Use certified reference materials (e.g., this compound Bromide, ACI 143628) .
- Cross-validation : Ensure LC-MS/MS protocols are harmonized across labs using spiked urine samples .
- Adulterant testing : Include tests for urine tampering (e.g., nitrite, pH) in forensic studies .
Tables for Key Findings
| CYP2D6 Genotype | Median this compound (nM) | Statistical Significance (p) |
|---|---|---|
| Poor Metabolizer (PM) | 2.5 | <0.0001 (vs. EM/UM) |
| Extensive Metabolizer (EM) | 18.0 | 0.57 (vs. UM after ANCOVA) |
| Ultrarapid Metabolizer (UM) | 34.0 | — |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
